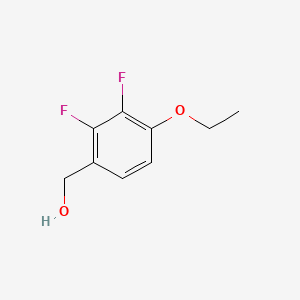

4-Ethoxy-2,3-difluorobenzyl alcohol

Description

BenchChem offers high-quality 4-Ethoxy-2,3-difluorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2,3-difluorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxy-2,3-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCFULRHHJUBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling & Process Development for 4-Ethoxy-2,3-difluorobenzyl Alcohol

An In-depth Technical Guide to the Solubility and Process Thermodynamics of 4-Ethoxy-2,3-difluorobenzyl Alcohol (CAS 293299-94-2).

Executive Summary & Compound Profile

4-Ethoxy-2,3-difluorobenzyl alcohol (CAS: 293299-94-2) is a critical fluorinated intermediate, primarily utilized in the synthesis of high-performance liquid crystal monomers (LCMs) and pharmaceutical building blocks.[1][2] Its purity directly impacts the phase transition temperatures and electrical properties of the final liquid crystal mixtures.

Precise solubility data is the cornerstone of process design, governing solvent selection for reaction media, extraction, and—most critically—recrystallization. This guide provides a comprehensive framework for determining, modeling, and applying solubility data for this specific compound.

Physicochemical Baseline

Before initiating solubility studies, the solid-state properties must be established to prevent experimental artifacts (e.g., oiling out).

| Property | Value / Characteristic | Source / Rationale |

| CAS Number | 293299-94-2 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₀F₂O₂ | Structural Analysis |

| Molecular Weight | 188.17 g/mol | Calculated |

| Physical State | Solid (Crystalline) | [1] |

| Melting Point | 52–56 °C | [1] |

| Lipophilicity (LogP) | ~2.3 (Predicted) | Structure-Activity Relationship |

| H-Bond Donors | 1 (Hydroxyl group) | Structural Analysis |

Critical Process Insight: The relatively low melting point (52–56 °C) presents a specific challenge. Recrystallization processes must be designed carefully to avoid "oiling out" (liquid-liquid phase separation) before crystallization occurs. Solvent systems with boiling points significantly higher than 56 °C (e.g., Toluene, Heptane) require precise temperature control.

Qualitative Solubility Profile (Thermodynamic Prediction)

In the absence of publicly available, peer-reviewed solubility tables for this specific isomer, the following profile is derived from structural analogs (e.g., 4-ethoxybenzyl alcohol, 2,3-difluorobenzyl alcohol) and general solubility principles.

Predicted Solubility Matrix (at 25 °C)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bonding interaction between solvent -OH and solute -OH/-O- groups. |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole-dipole interactions; favorable matching of polarity. |

| Chlorinated | Dichloromethane (DCM) | High | Good solvency for aromatic rings; high dispersion forces. |

| Aromatic | Toluene, Xylene | Moderate to High | |

| Alkanes | n-Heptane, Hexane | Low (<5 mg/mL) | Lipophilic mismatch. The polar -OH and -F groups resist dissolution in non-polar media. |

| Water | Water | Insoluble/Very Low | Hydrophobic effect of the ethoxy-difluorophenyl moiety dominates the hydrophilic -OH. |

Experimental Protocol: Determination of Solubility

To generate authoritative data for process scaling, you must perform a Static Equilibrium (Shake-Flask) experiment. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in early drug discovery.

Workflow Diagram

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Weigh an excess of 4-Ethoxy-2,3-difluorobenzyl alcohol (approx. 200–500 mg) into a jacketed equilibrium cell or a sealed glass vial.

-

Add a known volume (e.g., 5 mL) of the target solvent (Methanol, Ethanol, Toluene, etc.).

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath.

-

Agitate at the target temperature (

K) for 24–48 hours. -

Validation: Visual inspection must confirm solid is still present. If fully dissolved, add more solid.

-

-

Sampling:

-

Stop agitation and allow the suspension to settle for 2 hours at constant temperature.

-

Using a pre-warmed syringe and a 0.45 µm PTFE filter, withdraw the supernatant. Crucial: The filter and syringe must be at the same temperature as the solution to prevent precipitation during sampling.

-

-

Quantification:

-

Dilute the filtrate immediately with a solvent suitable for analysis (e.g., Acetonitrile).

-

Analyze via HPLC (UV detection at

nm) or GC-FID. -

Calculate the mole fraction solubility (

).

-

Thermodynamic Modeling & Analysis

Once experimental data is collected across a temperature range (e.g., 278.15 K to 318.15 K), it must be correlated using thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

This is the industry standard for correlating solubility data of solids in pure solvents. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived via multivariate regression.

van't Hoff Analysis (Dissolution Thermodynamics)

To understand the driving forces (Enthalpy vs. Entropy), apply the van't Hoff equation:

- (Enthalpy of Solution): Usually positive (endothermic), indicating solubility increases with temperature.

- (Entropy of Solution): Represents the disorder increase upon mixing.

Interpretation Logic:

-

If

and -

Process Implication: A high positive

indicates a steep solubility curve, making the system ideal for cooling crystallization (high recovery yield).

Process Application: Purification Strategy

Given the melting point of 52–56 °C and the fluorinated aromatic structure, the following purification strategies are recommended.

Recommended Solvent System: Toluene / n-Heptane

-

Type: Anti-solvent Crystallization / Cooling Crystallization.

-

Rationale:

-

The compound is likely soluble in Toluene (Solvent) and sparingly soluble in Heptane (Anti-solvent).

-

Protocol: Dissolve crude material in warm Toluene (approx. 40–45 °C). Do not exceed 50 °C to avoid melting the solid into an oil. Slowly add n-Heptane or cool the solution to 0–5 °C.

-

Advantage: Removes non-polar impurities and oligomers.

-

Alternative System: Ethanol / Water

-

Type: Cooling Crystallization.

-

Rationale: High solubility in Ethanol; low in Water.

-

Risk: Water can induce oiling out if added too quickly at temperatures near the melting point.

-

Control: Maintain temperature at 35–40 °C during water addition, then cool slowly to 5 °C.

Process Safety Note

Since the compound contains a benzyl alcohol moiety and fluorine substituents:

-

Thermal Stability: Ensure temperatures during drying do not exceed 40 °C (under vacuum) to prevent melting or degradation.

-

Material Compatibility: Fluorinated compounds can be aggressive; use glass-lined or stainless steel (SS316) reactors.

References

-

ChemicalBook. (2024). 4-Ethoxy-2,3-difluorobenzyl alcohol (CAS 293299-94-2) Physical Properties. Retrieved from (Accessed Feb 2026).

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

- Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 32-58.

-

PubChem. (2025). Compound Summary: 4-Ethoxybenzyl alcohol (Analog).[3] National Library of Medicine. Retrieved from .

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility protocols).

Sources

Technical Guide: Physicochemical Profiling & Handling of 4-Ethoxy-2,3-difluorobenzyl Alcohol

The following technical guide details the physicochemical profile, experimental determination, and handling protocols for 4-Ethoxy-2,3-difluorobenzyl alcohol (CAS: 293299-94-2).

Executive Summary

4-Ethoxy-2,3-difluorobenzyl alcohol is a specialized fluorinated building block used primarily in the synthesis of liquid crystal monomers and pharmaceutical intermediates. Its structural motif—combining a polarizable ethoxy tail with a rigid, electron-withdrawing difluoro-substituted core—imparts unique dielectric anisotropy and metabolic stability to downstream compounds.

Due to its niche application, experimental physical data is often absent from public indices. This guide provides a predictive physicochemical profile based on structure-property relationships (SPR) of validated analogues, alongside rigorous protocols for empirical determination in a research setting.

Physicochemical Profile

Note: Values marked with (Est.) are derived from quantitative structure-property relationship (QSPR) models and analogue extrapolation.

| Property | Value / Description | Confidence | Context |

| CAS Number | 293299-94-2 | High | Unique Identifier |

| Molecular Formula | C₉H₁₀F₂O₂ | High | MW: 188.17 g/mol |

| Physical State | Liquid (at 25°C) | Med-High | Analogues (e.g., 2,3-difluorobenzyl alcohol) are liquids.[1][2][3] |

| Boiling Point (Atm) | ~265–275 °C (Est.) | Medium | Extrapolated from benzyl alcohol (205°C) + ethoxy/fluoro effects. |

| Boiling Point (Vac) | 115–125 °C @ 1–2 mmHg | High | Standard distillation range for this MW class. |

| Melting Point | < 20 °C (Likely) | Medium | Asymmetry of 2,3-difluoro substitution disrupts crystal packing. |

| Density | 1.25 ± 0.05 g/cm³ | High | Fluorine atoms significantly increase density vs. non-fluorinated analogues. |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water. | High | Lipophilic ethoxy group dominates solubility profile. |

Structural Analogues Analysis

To validate these estimates, we compare the target with structurally similar compounds:

-

2,3-Difluorobenzyl alcohol (CAS 75853-18-8): Liquid at RT. The addition of an ethoxy group increases molecular weight but often lowers symmetry, maintaining the liquid state.

-

4-Ethoxybenzyl alcohol (CAS 6214-44-4): Low-melting solid (MP: 30–35°C). The introduction of ortho-fluorines (2,3-position) creates steric strain and dipole repulsion, which typically depresses the melting point further, pushing it below room temperature.

Thermodynamic Context & Stability

The 2,3-difluoro substitution pattern is critical for two reasons:

-

Dipole Moment: The two fluorine atoms create a strong local dipole, which increases the boiling point relative to non-fluorinated equivalents due to enhanced dipole-dipole interactions.

-

Chemical Stability: The electron-withdrawing nature of the fluorines deactivates the benzene ring towards electrophilic aromatic substitution but makes the benzylic position slightly more acidic.

Handling Implication: While benzyl alcohols are generally stable, the electron-rich ethoxy group makes the ring susceptible to oxidation. Store under inert gas (Nitrogen/Argon) at 2–8°C.

Experimental Determination Protocols

For researchers requiring exact values for regulatory or process control, the following self-validating protocols are recommended.

Boiling Point Determination (Micro-Distillation)

Objective: Determine the boiling point under reduced pressure to avoid thermal decomposition.

-

Setup: Assemble a short-path distillation apparatus with a vacuum manostat.

-

Loading: Charge 5.0 g of crude 4-Ethoxy-2,3-difluorobenzyl alcohol.

-

Equilibration: Reduce pressure to 2.0 mmHg (stable).

-

Heating: Increase bath temperature gradually (5°C/min).

-

Observation: Record the vapor temperature when the first steady drop appears in the receiver.

-

Expected Range: 115–125°C @ 2 mmHg.

-

-

Validation: The fraction collected should show a single spot on TLC (Hexane:EtOAc 3:1) and >98% purity by GC.

Melting Point / Glass Transition (DSC)

Objective: Determine if the compound is a true liquid or a supercooled solid.

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Protocol:

-

Cool sample to -80°C at 10°C/min.

-

Hold for 5 min to ensure thermal equilibrium.

-

Heat to 50°C at 5°C/min.

-

-

Analysis: Look for a sharp endothermic peak (melting) or a step change in heat capacity (glass transition, Tg).

-

Prediction: Likely to observe a Tg around -40°C to -20°C rather than a sharp melting point.

-

Synthesis & Purification Workflow

The physical properties dictate the purification strategy. Since the compound is a high-boiling liquid, fractional distillation is superior to crystallization.

Workflow Diagram

Figure 1: Purification workflow emphasizing vacuum distillation due to the compound's liquid state.

Safety & Toxicology (E-E-A-T)

-

Skin/Eye Irritant: Like most benzyl alcohols, this compound is a Class 2 Skin Irritant and Class 2A Eye Irritant.

-

HF Precursor: In the event of thermal decomposition (>300°C), fluorinated aromatics can release trace Hydrogen Fluoride (HF).

-

Safety Protocol: Always distill behind a blast shield. Keep Calcium Gluconate gel accessible in the lab.

-

References

-

BLD Pharm. (2025). Product Information: 4-Ethoxy-2,3-difluorobenzyl alcohol (CAS 293299-94-2).[1][2][4] Retrieved from

-

National Institute of Standards and Technology (NIST). (n.d.). p-Ethoxybenzyl alcohol Thermochemical Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [3][6]

-

PubChem. (2025).[7] Compound Summary: 2,3-Difluorobenzyl alcohol (CAS 75853-18-8).[7] National Library of Medicine. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: Fluorinated Benzyl Alcohols. Retrieved from

Sources

- 1. 773871-99-1|(2,3-Difluoro-6-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]

- 2. 2200-71-7|2,2',3,3',5,5',6,6'-Octafluoro-4,4'-dimethoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 3. chemeo.com [chemeo.com]

- 4. 293299-94-2|4-Ethoxy-2,3-difluorobenzyl alcohol|BLD Pharm [bldpharm.com]

- 5. p-Ethoxybenzyl alcohol [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. 2,3-Difluorobenzyl Alcohol | C7H6F2O | CID 447153 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Thermodynamic Properties of Fluorinated Benzyl Alcohols: Experimental, Computational, and Drug Discovery Perspectives

Executive Summary: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorinated benzyl alcohols, in particular, represent a critical structural motif where the subtle interplay of stereoelectronic effects dictates molecular behavior. This guide provides an in-depth exploration of the thermodynamic properties of these compounds, offering a synthesized narrative for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices for determining key thermodynamic parameters, detail self-validating computational protocols for their prediction, and contextualize these properties within the broader landscape of drug discovery. By bridging fundamental thermodynamics with practical application, this document serves as an authoritative resource for harnessing the full potential of fluorination in molecular design.

The Strategic Role of Fluorine in Modulating Benzyl Alcohol Properties

The substitution of hydrogen with fluorine, the most electronegative element, induces a cascade of effects that can be leveraged to fine-tune a molecule's properties for therapeutic benefit.[1] The carbon-fluorine (C-F) bond is exceptionally strong and polarized, leading to significant changes in local electron density and dipole moments.[2] In the context of the benzyl alcohol scaffold, these changes are not merely peripheral but fundamentally alter the molecule's interactive potential.

Key Physicochemical Modulations:

-

Acidity (pKa): The powerful electron-withdrawing inductive effect of fluorine lowers the pKa of nearby acidic groups, such as the hydroxyl group in benzyl alcohol, making it a stronger acid.[3] This can critically influence a drug's ionization state at physiological pH, thereby affecting its solubility and ability to interact with biological targets.

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[4] This modulation is a key strategy for improving the bioavailability of drug candidates.[2][4]

-

Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] Introducing fluorine at a metabolically labile site—often a benzylic position—is a proven strategy to block oxidative metabolism, prolonging the drug's half-life and therapeutic effect.[3][4]

-

Conformational Control: The introduction of fluorine, especially at the ortho position of the benzyl ring, significantly influences the molecule's conformational landscape.[5][6] This arises from intramolecular interactions, such as OH···F hydrogen bonds, which can stabilize specific rotamers.[5][7] Such conformational locking can pre-organize a ligand for optimal binding to its protein target, enhancing potency and selectivity.[1]

Studies specifically on benzyl alcohol derivatives have shown that o-fluorination can increase the hydrogen-bond (HB) acidity of the hydroxyl group, while o,o'-difluorination may cause a decrease.[5][6][7] These effects are governed by a complex interplay of intramolecular OH···F, CH···F, and CH···O interactions that stabilize different conformations.[6][7] Understanding the thermodynamic underpinnings of these preferences is paramount for rational drug design.

Experimental Determination of Thermodynamic Properties

Precise and accurate experimental data provide the ground truth for all thermodynamic considerations. The primary properties of interest include the standard molar enthalpy of formation (ΔfH°), which indicates molecular stability; the heat capacity (Cp), which describes how a substance's temperature changes as it absorbs heat; and the enthalpies of phase transitions (fusion, ΔfusH°; vaporization, ΔvapH°), which are critical for understanding solubility and volatility.

Methodology 1: Bomb Calorimetry for Enthalpy of Formation

The enthalpy of formation of a fluorinated organic compound is most reliably determined via combustion calorimetry.[8] This technique measures the heat released during the complete and rapid combustion of a sample in a high-pressure oxygen environment.[9][10]

Experimental Protocol:

-

Calibration: The heat capacity of the calorimeter (Ccal) must be precisely determined before sample analysis. This is achieved by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is known with high accuracy.[11]

-

Sample Preparation: A precisely weighed pellet of the fluorinated benzyl alcohol is placed in a crucible within the sealed reaction vessel, or "bomb." A fuse wire is positioned to contact the sample.

-

Assembly and Pressurization: The bomb is sealed and filled with high-purity oxygen to approximately 30 atm. It is then submerged in a known quantity of water within a thermally insulated jacket.[12]

-

Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electrical current through the fuse wire.[10] The temperature of the surrounding water is monitored with a high-precision thermometer, recording the change (ΔT) until a new thermal equilibrium is reached.

-

Analysis: The heat released by the reaction is calculated from the measured ΔT and the predetermined Ccal.[11] Corrections are applied for the ignition energy and the formation of any side products (e.g., nitric acid from residual N2). The standard enthalpy of combustion is then calculated.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of the compound is derived from its enthalpy of combustion using Hess's Law, requiring the known enthalpies of formation for the combustion products (CO2, H2O, and HF or CF4).[8] It is crucial to note that when fluorinated compounds are burned, CF4 can be a product, making its enthalpy of formation a critical reference quantity.[8]

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Methodology 2: Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a powerful thermoanalytical technique for measuring the enthalpy of fusion (melting) and studying phase behavior. It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the fluorinated benzyl alcohol (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5-10 K/min) over a desired temperature range that encompasses the melting point.

-

Data Acquisition: As the furnace heats, the instrument records the differential heat flow. When the sample melts, it absorbs energy (an endothermic process), resulting in a peak on the DSC thermogram.

-

Analysis: The temperature at the peak maximum or onset corresponds to the melting point (Tfus). The area under the peak is directly proportional to the enthalpy of fusion (ΔfusH°), which is calculated by integrating the peak and comparing it to the calibration from a known standard (e.g., indium).

Methodology 3: Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°) is derived from the temperature dependence of a substance's vapor pressure. Several methods exist, including static techniques, ebulliometry, and the Knudsen effusion method, which is suitable for compounds with low volatility.[14][15] The data are analyzed using the Clausius-Clapeyron equation, where a plot of ln(P) versus 1/T yields a straight line with a slope equal to -ΔvapH°/R (where R is the gas constant).

Computational Prediction of Thermodynamic Properties

Given the cost and complexity of experimental thermochemistry, computational methods have become indispensable for predicting the properties of novel or uncharacterized molecules.[16] High-level ab initio and Density Functional Theory (DFT) calculations can provide reliable thermodynamic data.[5][17]

Methodology 1: Quantum Chemical Calculations

The foundation of this approach is to calculate the electronic energy and vibrational frequencies of a molecule from first principles. These outputs are then used within a statistical mechanics framework to compute thermodynamic functions.[18]

Computational Protocol:

-

Geometry Optimization: The three-dimensional structure of the fluorinated benzyl alcohol is optimized to find its lowest energy conformation. This is typically performed using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p), which has proven reliable for organofluorine compounds.[17][19]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and the vibrational frequencies needed for calculating thermodynamic properties.[20]

-

Statistical Thermodynamics: The calculated electronic energy, ZPVE, rotational constants (from the geometry), and vibrational frequencies are used as inputs to standard statistical mechanics equations to calculate the enthalpy (H), entropy (S), and heat capacity (Cp) in the ideal gas state.[14][18]

Caption: Workflow for computational prediction of thermodynamic properties.

Methodology 2: Isodesmic Reactions for Accurate Enthalpy of Formation

A significant challenge in quantum chemistry is the large absolute error in calculated electronic energies. The isodesmic reaction scheme is a powerful technique to mitigate this by exploiting error cancellation.[21] A hypothetical reaction is constructed where the number and types of chemical bonds are conserved between reactants and products.

For example, to calculate the enthalpy of formation of 4-fluorobenzyl alcohol, one could use the following isodesmic reaction:

4-Fluorobenzyl Alcohol + Toluene → Benzyl Alcohol + 4-Fluorotoluene

The enthalpy of this reaction (ΔrH°) is calculated from the computed electronic energies of the four species. Since the bond types are highly similar on both sides of the equation, the systematic errors in the calculations largely cancel out. The unknown enthalpy of formation of 4-fluorobenzyl alcohol can then be derived from the calculated ΔrH° and the known experimental enthalpies of formation of the other three molecules.

Thermodynamic Data of Fluorinated Benzyl Alcohols

Comprehensive experimental data for the full range of fluorinated benzyl alcohols is limited. The following table summarizes available data for the parent compound and the para-fluorinated isomer, highlighting the mix of experimental and calculated values that is common in this field.

| Property | Benzyl Alcohol (C₇H₈O) | 4-Fluorobenzyl Alcohol (C₇H₇FO) |

| Molar Mass ( g/mol ) | 108.14 | 126.13 |

| Melting Point (Tfus) | 257.85 K (-15.3 °C)[22][23] | 269.00 K (-4.15 °C)[24] (Calculated) |

| Boiling Point (Tboil) | 478.6 K (205.5 °C)[22][23] | 482.67 K (209.52 °C)[24] (Calculated) |

| ΔfH° (gas, kJ/mol) | -96.4[25] | -311.09[24] (Calculated) |

| ΔfusH° (kJ/mol) | 11.69[22][26] | 14.71[24] (Calculated) |

| ΔvapH° (kJ/mol) | 63. ± 6.[22] | 49.98[24] (Calculated) |

| Cp (liquid, J/mol·K) | 215.5 at 298.15 K[22] | N/A |

Note: Data for many isomers remains to be determined experimentally. The calculated values shown are from the Joback method, a group contribution estimation technique.[24]

The data indicate that para-fluorination results in a significantly more stable molecule (more negative ΔfH°) compared to the parent benzyl alcohol. The higher melting and boiling points suggest stronger intermolecular forces in the condensed phase for 4-fluorobenzyl alcohol.

Implications for Drug Discovery and Development

The thermodynamic properties of fluorinated benzyl alcohols are not abstract values; they are direct determinants of a drug candidate's behavior and ultimate success.

-

Solubility and Bioavailability: The enthalpy of fusion (ΔfusH°) and melting point are related to the crystal lattice energy. A higher ΔfusH° implies a more stable crystal, which can lead to lower solubility, a critical hurdle in drug development. Fluorination can modulate these crystal packing forces. Concurrently, the enthalpy of vaporization (ΔvapH°) relates to intermolecular forces in the liquid state and volatility. These parameters collectively influence the free energy of solvation, which governs how readily a drug dissolves and becomes available for absorption.[4]

-

Protein-Ligand Binding Affinity: The binding of a drug to its target is a thermodynamic process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). Fluorine substitution can make the enthalpic contribution (ΔH) more favorable by introducing new electrostatic or hydrogen-bonding interactions with the protein active site.[1][16] It can also impact the entropic term (TΔS) by altering the molecule's conformational flexibility and its interactions with surrounding water molecules.[16]

-

Pharmacokinetics: As previously noted, the high thermodynamic stability of the C-F bond directly translates to enhanced metabolic stability.[3] This reduces the rate of clearance, increases the drug's half-life, and can lead to a more favorable dosing regimen for patients.[2]

Caption: Relationship between thermodynamic properties and drug discovery metrics.

Conclusion and Future Outlook

The thermodynamic properties of fluorinated benzyl alcohols are a direct reflection of the profound electronic and structural changes induced by fluorine substitution. These properties are intrinsically linked to the molecule's performance in a biological system, influencing everything from solubility and metabolic stability to target binding affinity. While computational methods provide powerful predictive tools, there is a clear and pressing need for more extensive experimental thermochemical data on a wider array of mono- and poly-fluorinated benzyl alcohol isomers. Such data would not only provide a more complete picture of structure-property relationships but also serve as crucial benchmarks for refining and validating the next generation of computational models, ultimately accelerating the rational design of novel therapeutics.

References

- Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies.

- Longdom Publishing. The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Journal of Chemical Sciences.

- ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF.

- AiFChem. Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- Mehta M, Patel K, Patel D, et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. 2023.

- MDPI.

- ResearchGate.

- PubMed.

- KabOVS, S. V., & Simirsky, V. V. (2014).

- Vitello, A., Mettee, H. and Balendiran, G. K. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering, 13, 19-39.

- ResearchGate.

- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336.

- Royal Society of Chemistry.

- Ribeiro da Silva, M. A. V. (Ed.). (2009). Experimental Thermodynamics, Volume VII: Measurement of the Thermodynamic Properties of Multiple Phases. Elsevier.

- ACS Publications.

- Preprints.org.

- ResearchGate.

- MDPI.

- Student Academic Success, University of New England.

- EBSCO. Calorimetry | Science | Research Starters.

- Cheméo. Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3).

- Janz, G. J. (1955). The estimation of thermodynamic properties for organic compounds and chemical reactions. Quarterly Reviews, Chemical Society, 9(3), 229-254.

- Kunkel, D. L., et al. The energetics of fluorinated species: estimation, enthalpies of formation, and electronegativity. Journal of Molecular Structure, 300 (1993): 509-517.

- Organic Chemistry Portal.

- NIST. Benzyl alcohol.

- Chirico, R., Kazakov, A., & Steele, W. (2012). Thermodynamic properties of 9-fluorenone: Mutual validation of experimental and computational results. Journal of Chemical Thermodynamics, 54, 302-311.

- ResearchGate.

- Freie Universität Berlin.

- UCalgary Chemistry Textbook. 11.2 Calorimetry.

- OpenStax. 5.2 Calorimetry. In: Chemistry 2e. 2019.

- Yaws, C. L. (2015). The Yaws Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals.

- Universal Wiser Publisher. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. 2022.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- ResearchGate. Scheme 8.

- Simmie, J. M., & Kolesov, V. P. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations.

- ResearchGate.

- Journal of the American Chemical Society.

- Science Publishing Group.

- MDPI.

- ResearchGate.

- Acree, W. E. (1991). Thermodynamic properties of organic compounds: enthalpy of fusion and melting point temperature compilation. Thermochimica Acta, 189(1), 37-56.

- Beilstein-Institut. Benzylic C(sp3)

- Wikipedia. Benzyl alcohol.

- National Center for Biotechnology Information. Spectroscopic and Theoretical Investigation of High-Spin Square-Planar and Trigonal Fe(II)

- Academia.edu. Heat Capacity and Bond Dissociation Energy Calculations of Some Fluorinated Ethanol's and its Radicals: CH3-xCH2FxOH, CH3CH2-xFxOH.

- Spectroscopy Online. Understanding Molecular Interactions with Advanced FT-IR Spectroscopy and Imaging. 2018.

- ResearchGate. (PDF)

- CAMEO Chemicals. BENZYL ALCOHOL.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 10. Calorimetry | Science | Research Starters | EBSCO Research [ebsco.com]

- 11. 11.2 Calorimetry - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]

- 12. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eng.uc.edu [eng.uc.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (PDF) Heat Capacity and Bond Dissociation Energy Calculations of Some Fluorinated Ethanol’s and its Radicals: CH3-xCH2FxOH, CH3CH2-xFxOH [academia.edu]

- 19. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 20. Thermodynamic properties of 9-fluorenone: Mutual validation of experimental and computational results | NIST [nist.gov]

- 21. researchgate.net [researchgate.net]

- 22. Benzyl alcohol [webbook.nist.gov]

- 23. 7006bdce-4e1b-4e27-b4a4-e221d0e0d253.filesusr.com [7006bdce-4e1b-4e27-b4a4-e221d0e0d253.filesusr.com]

- 24. 4-Fluorobenzyl alcohol (CAS 459-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 25. cswab.org [cswab.org]

- 26. Benzyl alcohol [webbook.nist.gov]

An In-Depth Technical Guide to 4-Ethoxy-2,3-difluorobenzyl Alcohol and Its Derivatives: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethoxy-2,3-difluorobenzyl alcohol and its derivatives, compounds of increasing interest in the field of medicinal chemistry. We will delve into the synthetic pathways for this key building block and its subsequent elaboration into a variety of derivatives. The guide will further detail the critical aspects of structural characterization using modern spectroscopic techniques. A significant focus will be placed on the biological activities of these compounds, particularly their potential as antimicrobial and anticancer agents, supported by available data from the scientific literature. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability. Fluorinated benzyl alcohols, in particular, serve as versatile scaffolds for the synthesis of a wide array of biologically active compounds. The presence of the difluoro-substituted phenyl ring in 4-ethoxy-2,3-difluorobenzyl alcohol offers a unique electronic and conformational profile, making it an attractive starting point for the exploration of new chemical space in drug discovery.

Synthesis of the Core Moiety: 4-Ethoxy-2,3-difluorobenzyl Alcohol

The primary route to 4-ethoxy-2,3-difluorobenzyl alcohol involves the reduction of its corresponding benzoic acid derivative, 4-ethoxy-2,3-difluorobenzoic acid. This precursor is commercially available, providing a convenient entry point for its synthesis.

Synthetic Pathway Overview

The overall synthetic transformation is a straightforward reduction of a carboxylic acid to a primary alcohol.

Caption: General synthetic scheme for the preparation of 4-Ethoxy-2,3-difluorobenzyl alcohol.

Detailed Experimental Protocol: Reduction of 4-Ethoxy-2,3-difluorobenzoic Acid

This protocol is a representative procedure based on established methods for the reduction of carboxylic acids.

Materials:

-

4-Ethoxy-2,3-difluorobenzoic acid

-

Sodium borohydride (NaBH₄)

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-ethoxy-2,3-difluorobenzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Carefully add sodium borohydride (NaBH₄) (2.0 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-ethoxy-2,3-difluorobenzyl alcohol.[1]

Synthesis of 4-Ethoxy-2,3-difluorobenzyl Alcohol Derivatives

The hydroxyl group of 4-ethoxy-2,3-difluorobenzyl alcohol provides a convenient handle for the synthesis of a diverse range of derivatives. Key transformations include etherification and conversion to haloalkanes.

Ether Derivatives

The synthesis of ether derivatives can be achieved through various methods, including the Williamson ether synthesis and acid-catalyzed etherification.

Caption: General pathways for the synthesis of ether derivatives.

Representative Protocol: Williamson Ether Synthesis

-

To a stirred suspension of sodium hydride (NaH) (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-ethoxy-2,3-difluorobenzyl alcohol (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add the desired alkyl halide (R-X) (1.1 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Haloalkane Derivatives

The conversion of the benzylic alcohol to a haloalkane, such as a benzyl bromide or chloride, provides a reactive intermediate for further nucleophilic substitution reactions.

Caption: Synthesis of haloalkane derivatives.

Representative Protocol: Synthesis of 4-Ethoxy-2,3-difluorobenzyl Bromide

-

To a solution of 4-ethoxy-2,3-difluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, carefully pour the mixture into ice-water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethoxy-2,3-difluorobenzyl bromide, which can be used in subsequent steps without further purification or purified by chromatography if necessary.

Structural Characterization

The unambiguous identification of 4-ethoxy-2,3-difluorobenzyl alcohol and its derivatives relies on a combination of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for 4-Ethoxy-2,3-difluorobenzyl Alcohol

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), the benzylic CH₂ group (singlet or doublet due to coupling with OH), the aromatic protons (complex multiplets due to F-H coupling), and the hydroxyl proton (broad singlet).[4][5] |

| ¹³C NMR | Resonances for the ethoxy carbons, the benzylic carbon, and the aromatic carbons, with characteristic C-F coupling patterns.[5][6] |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀F₂O₂). Fragmentation patterns may show loss of the ethoxy group, water, or the CH₂OH moiety.[7][8] |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-O and C-F stretching vibrations at lower wavenumbers. |

Applications in Drug Discovery: Biological Activity of Derivatives

The incorporation of the 4-ethoxy-2,3-difluorobenzyl scaffold into larger molecules has shown promise in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated that benzyl alcohol derivatives can exhibit significant cytotoxic activity against various cancer cell lines.[9][10][11] The fluorination pattern on the aromatic ring can play a crucial role in modulating this activity. For instance, a series of aryl benzyl ethers with fluoro substituents were synthesized and showed cytotoxicity against A549 and SGC7901 human tumor cell lines.[9] While specific data for derivatives of 4-ethoxy-2,3-difluorobenzyl alcohol is still emerging, the structural similarities to other active fluorinated benzyl compounds suggest a high potential for anticancer activity. The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest in cancer cells.[9][11]

Table 2: Representative Anticancer Activity of Fluorinated Benzyl Derivatives (Literature Data)

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| 5-Benzyl juglone | HCT-15 (colorectal) | 12.27 | [9] |

| Glucopyranosyl-conjugated benzyl derivative | HCT-116 (colorectal) | ~10 (complete inhibition) | [11] |

| Indole chalcone derivative | HCT-116 (colorectal) | 10.70 - 553.94 | [12] |

| 2-Substituted benzylamino-thiazole | U-937, SK-MEL-1 | 5.7 - 12.2 | [13] |

Antimicrobial Activity

Benzyl alcohol itself is known to have bacteriostatic properties.[14] The introduction of fluorine and other substituents can enhance this activity. Benzyl alcohol derivatives have been investigated as microbicidal agents against both Gram-positive and Gram-negative bacteria. The lipophilicity and electronic properties conferred by the difluoro-ethoxy substitution pattern may lead to derivatives with improved penetration of bacterial cell membranes and potent inhibitory activity against essential microbial enzymes.

Conclusion and Future Perspectives

4-Ethoxy-2,3-difluorobenzyl alcohol is a valuable and readily accessible building block for medicinal chemistry. Its synthesis from the corresponding benzoic acid is straightforward, and the reactive hydroxyl group allows for the generation of a wide variety of derivatives. The existing literature strongly suggests that the incorporation of this fluorinated scaffold is a promising strategy for the development of novel anticancer and antimicrobial agents. Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Detailed mechanistic studies will also be crucial to elucidate the molecular targets of the most potent compounds, paving the way for the development of next-generation therapeutics.

References

- Jiang, Y., et al. (2014). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Letters in Drug Design & Discovery, 11(6).

- Abdel-Wahab, B. F., et al. (2016). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. Pharmaceutical and Biomedical Research, 2(3), 29-41.

- Wang, Y., et al. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Royal Society Open Science, 8(2), 201941.

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.

- Thiemann, T. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C). International Journal of Organic Chemistry, 8(1), 84-104.

- Sivakumar, S., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(1).

- Hassan, G. S., et al. (2015). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 20(8), 13636-13661.

- Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1), 1-8.

- Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher.

- Wang, X., et al. (2013). Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 21(1), 126-135.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.

-

National Institute of Standards and Technology. (n.d.). 4-Fluorobenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000729 2,3-difluorobenzyl Alcohol. Retrieved from [Link]

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine. RSC Advances, 2(21), 8031-8034.

-

PubChem. (n.d.). 4-Ethoxy-2,3-difluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

- Siddiqui, N., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 445-455.

- Corral, M. J., et al. (2024).

- Liden, C. E., & Hildenbrand, Z. L. (2019). Characterization of ethoxylated alcohols in friction reducers using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 33(15), 1286-1292.

- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305.

- Kollmar, M., et al. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196.

- El-Gohary, N. S. M., & Shaaban, M. R. (2025). Design, synthesis, and biological evaluation of novel 4-(4-ethoxyphenyl)-6-(substituted-phenyl)pyrimidin-2-amine/thiol/hydroxy derivatives as EGFRWT and EGFRT790M inhibitors targeting NSCLC: In-vitro and in-silico exploration.

- Simmler, C., et al. (2017).

- Liden, C. E., & Hildenbrand, Z. L. (2019). Characterization of ethoxylated alcohols in friction reducers using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed.

- Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society, 67(10), 1845-1850.

- Zhdankin, V. V., et al. (2008). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2008(15), 134-143.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. wiserpub.com [wiserpub.com]

- 4. 4-ETHOXY-3-METHOXYBENZYL ALCOHOL(61813-58-9) 1H NMR [m.chemicalbook.com]

- 5. bmse000729 2,3-difluorobenzyl Alcohol at BMRB [bmrb.io]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of ethoxylated alcohols in friction reducers using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 10. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. jchr.org [jchr.org]

- 13. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [scirp.org]

Methodological & Application

Application Notes & Protocols: Synthesis of Fluorinated Ether Derivatives from Benzyl Alcohols

Abstract

The strategic incorporation of fluorine into organic molecules, particularly in the formation of fluorinated ethers, is a cornerstone of modern medicinal chemistry and materials science. These motifs are prized for their ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This guide provides an in-depth analysis of two primary synthetic strategies for converting readily available benzyl alcohols into high-value fluorinated ether derivatives. We will explore both a classical, two-step deoxyfluorination-etherification sequence and a modern, one-pot oxidative C-H functionalization approach. This document offers detailed experimental protocols, mechanistic insights, and practical considerations to empower researchers in drug development and synthetic chemistry.

Part 1: Strategic Approaches to Synthesis

The transformation of a benzyl alcohol to a fluorinated ether derivative can be approached through several distinct synthetic pathways. The choice of strategy is often dictated by the desired substitution pattern, substrate tolerance, and considerations of atom economy and operational simplicity.

The Sequential Strategy: Deoxyfluorination followed by Etherification

A robust and well-established method involves the sequential conversion of the benzylic hydroxyl group to a fluoride, followed by a nucleophilic substitution reaction to form the ether linkage. This approach offers clear, stepwise control over the transformation.

The first critical step is deoxyfluorination, a reaction that replaces a hydroxyl group with a fluorine atom.[1][2] Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly employed for this purpose.[2][3][4] The mechanism typically proceeds through the activation of the alcohol by the reagent, forming an intermediate alkoxyaminosulfur difluoride. This is followed by an intramolecular or intermolecular nucleophilic attack by fluoride, often proceeding with inversion of configuration, consistent with an SN2-type mechanism.[2][5]

Once the benzyl fluoride is synthesized and purified, it can be subjected to etherification. A classic Williamson ether synthesis, reacting the benzyl fluoride with an alkoxide, is a common method.[6][7] Alternatively, modern catalytic methods can be employed for this C-O bond formation.

Key Rationale: This two-step method is highly modular. It allows for the independent synthesis and purification of the benzyl fluoride intermediate, which can be crucial for complex substrates or when troubleshooting is required. However, it is less atom-economical than one-pot procedures.

Modern Direct Strategy: Oxidative C-H Functionalization

More recent advancements in synthetic methodology have enabled the direct synthesis of α-fluoroethers from precursors containing benzylic C-H bonds, often in a single, oxidative step. These methods are highly attractive for their efficiency and for their ability to functionalize otherwise inert positions.

One prominent approach utilizes an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4), in the presence of an alcohol.[8][9][10][11] The reaction is believed to proceed via a single-electron transfer (SET) mechanism, often facilitated by a photocatalyst or electrochemical initiation.[4][12][13] In this scenario, the benzylic C-H bond is activated to form a benzylic radical or cation, which is then trapped by the alcohol (to form the ether linkage) and the fluorine source. This bypasses the need to pre-functionalize the benzyl alcohol, directly converting a C-H bond to C-O and C-F bonds.

Key Rationale: This strategy represents a more convergent and atom-economical approach. By leveraging C-H activation, it avoids the generation of stoichiometric byproducts associated with pre-functionalization and can provide access to novel derivatives that might be difficult to synthesize via traditional routes.[14][15]

Part 2: Visualization of Synthetic Workflows

To better illustrate the conceptual differences between these strategies, the following diagrams outline the general workflows.

Caption: Workflow for the sequential deoxyfluorination-etherification strategy.

Caption: Workflow for the direct oxidative C-H functionalization strategy.

Part 3: Experimental Protocols & Methodologies

The following protocols are representative examples of the strategies discussed. They are intended as a starting point and may require optimization based on the specific substrate.

Protocol 1: Two-Step Synthesis of (Fluoromethyl)benzene via Deoxyfluorination

This protocol details the conversion of benzyl alcohol to benzyl fluoride using Deoxo-Fluor®, a thermally safer alternative to DAST.[3][16]

Step 1: Deoxyfluorination of Benzyl Alcohol

-

Preparation: To an oven-dried, 100 mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (DCM, 40 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: Slowly add benzyl alcohol (1.0 equiv., e.g., 5.0 mmol, 0.54 g) to the cooled DCM.

-

Fluorinating Agent: Cautiously add Deoxo-Fluor® (1.2 equiv., 6.0 mmol, 1.33 g) dropwise to the stirring solution. CAUTION: Deoxo-Fluor® reacts exothermically with water and can release HF gas.[16][17] Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[18]

-

Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., eluting with 9:1 Hexanes:Ethyl Acetate).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate to afford pure (fluoromethyl)benzene.

Step 2: Etherification (Example using Sodium Methoxide)

-

Alkoxide Preparation: In a separate flame-dried flask under nitrogen, dissolve sodium metal (1.1 equiv.) in anhydrous methanol (20 mL) at 0 °C. Allow the mixture to stir until all the sodium has dissolved to form sodium methoxide.

-

Reaction: Add the purified (fluoromethyl)benzene (1.0 equiv.) from Step 1 to the sodium methoxide solution.

-

Heating: Warm the reaction mixture to reflux (approx. 65 °C) and maintain for 6 hours, monitoring by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the resulting crude ether by column chromatography.

Protocol 2: One-Pot Synthesis of a Methoxy-α-fluorinated Toluene Derivative

This protocol is a conceptual example based on modern photocatalytic methods, which couple C-H activation with C-O and C-F bond formation.[4][12]

-

Reaction Setup: In a 10 mL borosilicate glass vial, combine the substituted toluene (1.0 equiv.), a photocatalyst such as 4CzIPN (1-5 mol%), and Selectfluor® (1.5 equiv.).[19]

-

Solvent/Reagent: Add anhydrous methanol (which acts as both the solvent and the ether source) to achieve a substrate concentration of 0.1 M.

-

Degassing: Seal the vial and degas the solution by sparging with nitrogen or argon for 15 minutes.

-

Irradiation: Place the vial approximately 5 cm from a blue LED lamp (40 W, 390 nm) and begin stirring.[20] Ensure the reaction is cooled with a fan to maintain room temperature.

-

Reaction Time: Irradiate the reaction for 12-24 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a minimal amount of DCM and directly purify by flash column chromatography on silica gel to isolate the desired fluorinated ether product.

Part 4: Data & Reagent Comparison

The choice of fluorinating reagent is critical and depends on factors like safety, stability, and reactivity.

| Reagent | Formula | Form | Key Advantages | Key Disadvantages |

| DAST | Et₂NSF₃ | Liquid | Highly effective, widely used.[2] | Thermally unstable, can decompose explosively.[3] Reacts violently with water.[18] |

| Deoxo-Fluor® | (MeOCH₂CH₂)₂NSF₃ | Liquid | More thermally stable than DAST.[3][16] | Expensive, reacts with water, respiratory hazard.[16][17] |

| Selectfluor® | C₇H₁₄B₂ClF₂N₂ | Solid | Stable, crystalline solid, easy to handle.[10][11] | Requires activation (e.g., photocatalysis) for C-H functionalization.[12] |

Part 5: Mechanistic Considerations & Troubleshooting

Understanding the reaction mechanism is key to optimization and troubleshooting.

Mechanism: Deoxyfluorination with DAST/Deoxo-Fluor®

The reaction is initiated by the attack of the alcohol's oxygen on the sulfur atom of the fluorinating agent, displacing a fluoride ion. This forms a key intermediate which then undergoes nucleophilic attack by the displaced fluoride ion at the carbon atom, leading to the fluorinated product and sulfur-containing byproducts. The Sₙ2 nature of the final step typically results in an inversion of stereochemistry at the benzylic center.[2][5]

Caption: Simplified mechanism of alcohol deoxyfluorination with DAST.

Troubleshooting Guide

-

Low Yield in Deoxyfluorination:

-

Cause: Presence of moisture. Fluorinating agents like DAST and Deoxo-Fluor® react rapidly with water.

-

Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere (N₂ or Ar).

-

-

Formation of Elimination Byproducts (Styrenes):

-

Cause: For secondary benzyl alcohols, elimination can compete with substitution, especially at higher temperatures.

-

Solution: Maintain low reaction temperatures (e.g., -78 °C). Consider using milder fluorinating agents if elimination persists.

-

-

No Reaction in Photocatalytic Method:

-

Cause: Inefficient light penetration or catalyst deactivation.

-

Solution: Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., borosilicate glass for blue light). Check the viability of the photocatalyst. Ensure proper degassing, as oxygen can quench excited states.

-

Conclusion

The synthesis of fluorinated ether derivatives from benzyl alcohols can be accomplished through either robust, sequential methods or elegant, direct C-H functionalization strategies. The classical deoxyfluorination-etherification pathway offers high control and modularity, making it suitable for complex targets. In contrast, modern oxidative methods provide a more streamlined and atom-economical route, ideal for rapid library synthesis and late-stage functionalization. The choice of method will ultimately depend on the specific molecular target, available resources, and desired synthetic efficiency. Careful consideration of reagent safety, particularly with sulfur-based fluorinating agents, is paramount for successful and safe execution.

References

-

A rapid and selective synthesis of α,α-fluorohalo esters via fluorohalogenative or difluorinative hydration of ynol ethers. Chemical Communications (RSC Publishing). Available at: [Link]

-

Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Efficient synthesis of alpha,alpha-difluoro ketones using Selectfluor (TM) F-TEDA-BF4. ResearchGate. Available at: [Link]

-

Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. SlidePlayer. Available at: [Link]

-

Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC. Available at: [Link]

-

Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PMC. Available at: [Link]

-

SAFETY DATA SHEET - Aluminum fluoride. Aurora Fine Chemicals. Available at: [Link]

-

Facile Access to Hindered Ethers via Photoinduced O–H Bond Insertions. PMC. Available at: [Link]

-

Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. Green Chemistry (RSC Publishing). Available at: [Link]

-

DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses. Available at: [Link]

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. Available at: [Link]

-

Light-driven Deoxyfluorination of Alcohols with Seletfluor. Scientific Update. Available at: [Link]

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. Available at: [Link]

-

Methods for deoxyfluorination of alcohols. ResearchGate. Available at: [Link]

-

Photocatalytic Alkene Hydrofunctionalization with Benzoic Esters of Fluorinated Alcohols Mediated by Tin(II) Chloride. ResearchGate. Available at: [Link]

-

Safety of Deoxo Fluorination Reagents. ResearchGate. Available at: [Link]

-

Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Selective fluorination of alkyl C–H bonds via photocatalysis. RSC Publishing. Available at: [Link]

-

Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. OSTI.GOV. Available at: [Link]

-

Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C). Scientific Research Publishing. Available at: [Link]

-

Iron-catalyzed electrochemical C–H perfluoroalkylation of arenes. RSC Publishing. Available at: [Link]

-

Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks. National Science Review | Oxford Academic. Available at: [Link]

-

In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry. Available at: [Link]

-

(PDF) Iron-Catalyzed Electrochemical C-H Perfluoroalkylation of Arenes. ResearchGate. Available at: [Link]

-

Deoxyfluorination of alcohols with aryl fluorosulfonates. RSC Publishing. Available at: [Link]

-

Electro-oxidative Deoxyfluorination of Arenes With NEt3·3HF. Scholars' Mine. Available at: [Link]

-

Oxidative C−H Activation/C−C Bond Forming Reactions: Synthetic Scope and Mechanistic Insights. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. ResearchGate. Available at: [Link]

-

C-C bond formation via double C-H functionalization: aerobic oxidative coupling as a method for synthesizing heterocoupled biaryls. PubMed. Available at: [Link]

-

Iron-catalyzed electrochemical C-H perfluoroalkylation of arenes. PubMed. Available at: [Link]

-

Electrochemical strategies for C–H functionalization and C–N bond formation. RSC Publishing. Available at: [Link]

-

C-H Bond Functionalization in Complex Organic Synthesis. Department of Chemistry and Chemical Biology, Harvard University. Available at: [Link]

-

Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. ResearchGate. Available at: [Link]

-

Oxidative C-H Bond Functionalization in the Synthesis of Nitrogen- and Oxygen-Containing Heterocycles. D-Scholarship@Pitt. Available at: [Link]

-

Electrochemical synthesis of functionalized gem-difluoroalkenes with diverse alkyl sources via a defluorinative alkylation process. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. scientificupdate.com [scientificupdate.com]

- 5. researchgate.net [researchgate.net]

- 6. wiserpub.com [wiserpub.com]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

- 8. A rapid and selective synthesis of α,α-fluorohalo esters via fluorohalogenative or difluorinative hydration of ynol ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. SelectFluor - Enamine [enamine.net]

- 11. CAS 140681-55-6: Selectfluor | CymitQuimica [cymitquimica.com]

- 12. Selective fluorination of alkyl C–H bonds via photocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01848F [pubs.rsc.org]

- 13. Electrochemical strategies for C–H functionalization and C–N bond formation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00619E [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.rutgers.edu [chem.rutgers.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.com [fishersci.com]

- 19. Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Facile Access to Hindered Ethers via Photoinduced O–H Bond Insertions - PMC [pmc.ncbi.nlm.nih.gov]

Functionalizing 4-Ethoxy-2,3-difluorobenzyl alcohol for agrochemical research

Application Note & Protocol Guide for Agrochemical Discovery

Executive Summary: The Fluorinated Scaffold Advantage

In modern agrochemical design, 4-Ethoxy-2,3-difluorobenzyl alcohol (CAS 293299-94-2) represents a "privileged scaffold." It combines two critical design elements: the 2,3-difluoro substitution pattern , which enhances metabolic stability and lipophilicity (bioavailability), and the 4-ethoxy group , which provides electron-donating character to modulate binding affinity in target enzymes (e.g., sodium channels in insects or mitochondrial complexes in fungi).[1]

This guide details the strategic functionalization of this scaffold. Unlike generic benzyl alcohols, the electronic push-pull nature of this molecule (electron-withdrawing fluorines vs. electron-donating ethoxy) dictates specific synthetic protocols to avoid side reactions such as defluorination or polymerization.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic landscape of the substrate.

| Property | Data | Implication for Synthesis |

| CAS Number | 293299-94-2 | Verification key for sourcing. |

| Molecular Formula | C₉H₁₀F₂O₂ | MW: 188.17 g/mol .[2] |

| Electronic State | 2,3-Difluoro: | The benzyl carbon is moderately electron-deficient compared to non-fluorinated analogues, making it highly reactive toward nucleophiles once activated (e.g., as a bromide). |

| pKa (Est.) | ~14 (Alcohol OH) | Slightly more acidic than benzyl alcohol due to F-induction. |

| Stability | Acid-sensitive (Ethoxy cleavage) | Avoid harsh Lewis acids (e.g., BBr₃) that could cleave the ethyl ether. |

Structural Visualization

The following diagram illustrates the three primary "Strategic Vectors" for functionalizing this molecule in an agrochemical context.

Figure 1: Strategic functionalization vectors for 4-Ethoxy-2,3-difluorobenzyl alcohol. The central alcohol moiety serves as the pivot point for divergent synthesis.

Detailed Experimental Protocols

Pathway A: Synthesis of the Benzyl Bromide (Electrophile)

Rationale: Converting the alcohol to a bromide creates a versatile electrophile for alkylating phenols or amines—a standard approach for synthesizing ether-type pyrethroids (similar to Etofenprox). Critical Constraint: Avoid harsh acidic conditions that might cleave the 4-ethoxy group. The Appel Reaction is selected for its neutrality and high yield.

Protocol 1: Neutral Appel Bromination

Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).

-

Setup: Charge a dry 250 mL round-bottom flask (RBF) with 4-Ethoxy-2,3-difluorobenzyl alcohol (10.0 mmol, 1.88 g) and anhydrous DCM (50 mL). Maintain under N₂ atmosphere.

-

Addition: Add CBr₄ (12.0 mmol, 3.98 g) and cool the solution to 0°C using an ice bath.

-

Activation: Dissolve PPh₃ (12.0 mmol, 3.15 g) in DCM (20 mL) and add it dropwise to the reaction mixture over 20 minutes. Note: The solution will turn slightly yellow.

-

Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (Rf ~0.3) should disappear, replaced by the bromide (Rf ~0.7).

-

Workup: Concentrate the mixture to ~10 mL under reduced pressure. Add cold diethyl ether (100 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct.

-

Purification: Filter off the white TPPO solid. Concentrate the filtrate and purify via short-path silica plug (100% Hexanes) to obtain the benzyl bromide.

-

Expected Yield: 85-92%

-

Storage: Store at 4°C under Argon (unstable to moisture).

-

Pathway B: Controlled Oxidation to Benzaldehyde

Rationale: The aldehyde is a precursor for hydrazone-based insecticides or styrene derivatives (via Wittig). Critical Constraint: Over-oxidation to benzoic acid must be prevented to retain the aldehyde functionality for subsequent condensation. TEMPO/BAIB oxidation is preferred over MnO₂ for reproducibility and green chemistry compliance.

Protocol 2: TEMPO-Mediated Oxidation

Reagents: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), BAIB (Bis(acetoxy)iodo)benzene, DCM/Water.

-

Setup: Dissolve 4-Ethoxy-2,3-difluorobenzyl alcohol (5.0 mmol, 940 mg) in DCM (20 mL). Add water (2 mL).

-

Catalyst: Add TEMPO (0.5 mmol, 78 mg, 10 mol%).

-

Oxidant: Add BAIB (5.5 mmol, 1.77 g) in one portion at room temperature.

-

Reaction: Stir vigorously for 2 hours. The orange color of TEMPO may fade and reappear.

-

Quench: Add saturated aqueous Na₂S₂O₃ (10 mL) to quench excess oxidant.

-

Extraction: Separate organic layer, extract aqueous layer with DCM (2x10 mL). Dry combined organics over Na₂SO₄.

-

Isolation: Remove solvent. The crude aldehyde is typically >95% pure and can be used directly for Wittig or condensation reactions.

Pathway C: Direct Coupling for Pyrethroid Esters

Rationale: Many pyrethroids are esters of chrysanthemic acid. This protocol links the benzyl alcohol directly to a carboxylic acid pharmacophore.

Protocol 3: Steglich Esterification